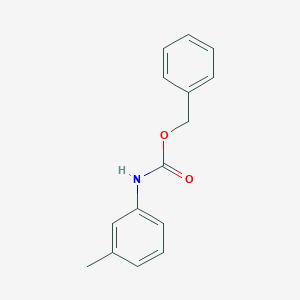
benzyl N-(3-methylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-(3-methylphenyl)carbamate, also known as benzyl carbamate or simply BnOC, is a white crystalline powder that is commonly used in various scientific research applications. It is a carbamate derivative that has been widely studied for its unique properties and potential uses in the field of chemistry and biology. In
科学的研究の応用
Benzyl N-(3-methylphenyl)carbamate has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a substrate for enzymatic reactions. It has also been studied for its potential use as an insecticide and as a therapeutic agent in the treatment of cancer and other diseases.
作用機序
The mechanism of action of benzyl N-(3-methylphenyl)carbamate N-(3-methylphenyl)carbamate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. This inhibition can lead to a buildup of acetylcholine in the body, which can cause a variety of physiological effects.
生化学的および生理学的効果
The biochemical and physiological effects of benzyl N-(3-methylphenyl)carbamate N-(3-methylphenyl)carbamate are complex and varied. In general, it has been shown to have both stimulatory and inhibitory effects on the nervous system, depending on the dose and route of administration. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of certain diseases.
実験室実験の利点と制限
One of the main advantages of using benzyl N-(3-methylphenyl)carbamate N-(3-methylphenyl)carbamate in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to enzymatic reactions. It is also relatively inexpensive and easy to obtain. However, there are also some limitations to its use. For example, it can be toxic in high doses and may require special handling and disposal procedures.
将来の方向性
There are many potential future directions for research on benzyl N-(3-methylphenyl)carbamate N-(3-methylphenyl)carbamate. One area of interest is its use as a therapeutic agent in the treatment of cancer and other diseases. It may also have potential applications in the development of new insecticides and other agricultural products. Additionally, further research is needed to better understand its mechanism of action and potential side effects, as well as to explore new synthesis methods and applications.
合成法
Benzyl N-(3-methylphenyl)carbamate can be synthesized through a variety of methods, including the reaction of benzyl N-(3-methylphenyl)carbamate chloride and potassium cyanate, as well as the reaction of benzyl N-(3-methylphenyl)carbamate isocyanate and 3-methylphenylamine. The latter method is the most commonly used and involves the reaction of benzyl N-(3-methylphenyl)carbamate isocyanate with 3-methylphenylamine in the presence of a solvent such as dichloromethane or chloroform. The resulting product is then purified through recrystallization.
特性
CAS番号 |
108716-18-3 |
|---|---|
製品名 |
benzyl N-(3-methylphenyl)carbamate |
分子式 |
C15H15NO2 |
分子量 |
241.28 g/mol |
IUPAC名 |
benzyl N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C15H15NO2/c1-12-6-5-9-14(10-12)16-15(17)18-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17) |
InChIキー |
AJVROOATBDTSHI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2 |
同義語 |
Carbanilic acid, m-methyl-, benzyl ester (6CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



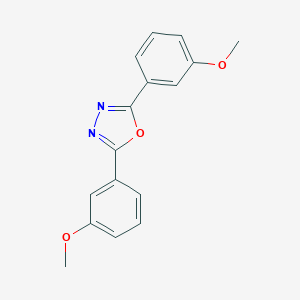
![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI)](/img/structure/B12072.png)
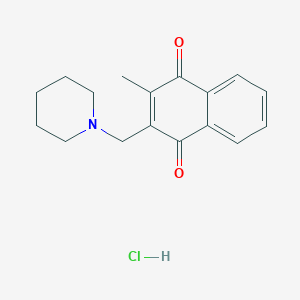
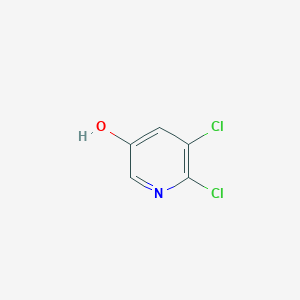

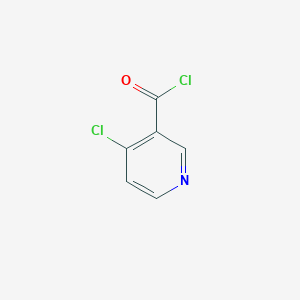
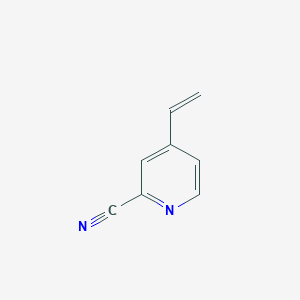
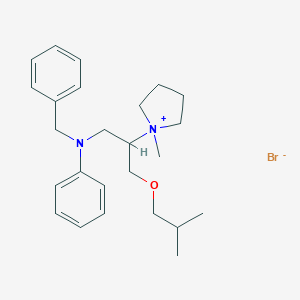
![8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12087.png)
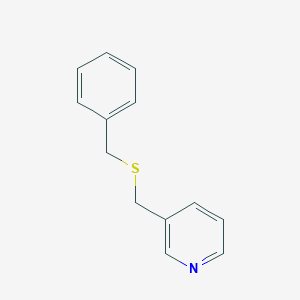
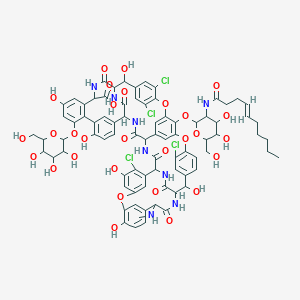
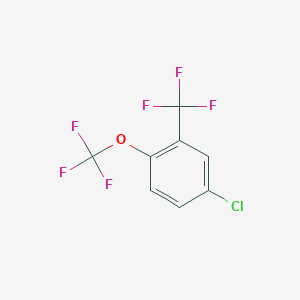
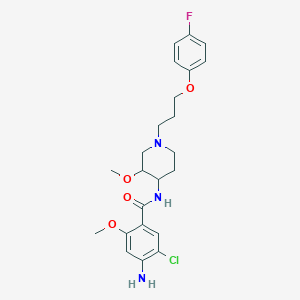
![[2,2':6',2''-Terpyridine]-4'-carbaldehyde](/img/structure/B12096.png)